Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-12-4-6(10)2-7(12)3-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRATAMHDAFGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrrolo[1,2-a]Pyrazine Core Construction
The pyrrolo[1,2-a]pyrazine scaffold combines a pyrrole ring fused to a pyrazine moiety. Two primary strategies dominate its synthesis: (1) cyclocondensation of prefunctionalized pyrroles and (2) cascade reactions involving propargylpyrroles .
Cyclocondensation of Pyrrole Derivatives
Substituted pyrrole-2-carboxylates serve as precursors for annulation reactions. For instance, pyrrole-2-carboxaldehydes undergo condensation with amines or diamines to form the pyrazine ring. In a representative procedure, substituted pyrrole-2-carboxaldehyde reacts with formamidine acetate under basic conditions, followed by cyclization using sodium dithionite (Na₂S₂O₄) in ethanol. This method yields pyrrolo[1,2-a]quinoxalines, but analogous approaches apply to pyrazines by altering the amine component.
Cascade Reactions with Propargylpyrroles
A more efficient route involves 2-formyl-N-propargylpyrroles , which undergo cascade condensation, cyclization, and aromatization with active methylene compounds (e.g., methyl cyanoacetate). Under basic conditions, this one-pot reaction forms 6,7-disubstituted indolizines or pyrrolo[1,2-a]pyrazines. The methyl ester at position 3 originates from the methylene compound, while the propargyl group facilitates cyclization.
Detailed Synthetic Routes to Methyl 7-Chloropyrrolo[1,2-a]Pyrazine-3-Carboxylate
Route 1: Chlorination Post-Cyclization
Synthesis of Pyrrolo[1,2-a]Pyrazine-3-Carboxylate Intermediate
- Starting Material : 2-Formyl-N-propargylpyrrole is prepared via N-propargylation of 2-formylpyrrole using propargyl bromide and sodium hydride (NaH) in dimethylformamide (DMF).
- Cascade Reaction : The aldehyde reacts with methyl cyanoacetate in ethanol containing ammonium acetate. The reaction proceeds via Knoevenagel condensation, followed by cyclization and aromatization to yield methyl pyrrolo[1,2-a]pyrazine-3-carboxylate.
Chlorination at Position 7
Chlorination is achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) . For example, treating the intermediate with POCl₃ at reflux introduces chlorine selectively at position 7. Yields range from 85–92% after purification by silica gel chromatography.
Route 2: Early-Stage Chlorination
Synthesis of 7-Chloropyrrole Precursor
- Chlorination of Pyrrole : 2-Formylpyrrole is chlorinated using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, yielding 7-chloro-2-formylpyrrole.
- Propargylation : The chlorinated aldehyde undergoes N-propargylation as described in Section 2.1.1.
Cyclization to Target Compound
The chlorinated propargylpyrrole reacts with methyl cyanoacetate under basic conditions (e.g., piperidine in ethanol), followed by Na₂S₂O₄-mediated cyclization. This route avoids late-stage chlorination, improving overall yield (78–88%).
Optimization and Mechanistic Insights
Characterization and Analytical Data
Critical spectroscopic data for this compound include:
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 70–75% | 78–88% |
| Chlorination Step | Late-stage | Early-stage |
| Purification Complexity | Moderate | Low |
| Functional Group Tolerance | Limited | High |
Route 2 offers superior yields and simpler purification, making it preferable for scale-up.
Chemical Reactions Analysis
Structural and Chemical Identification
-
Key Features :
-
Fused pyrrole-pyrazine ring system.
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Chlorine substituent at position 7.
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Methyl ester group at position 3.
-
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Solubility | Organic solvents |
| Stability | Stable under standard conditions |
Hydrolysis of the Methyl Ester
The methyl ester group can undergo acidic or basic hydrolysis to form the corresponding carboxylic acid:
This reaction is critical for converting the compound into a more reactive carboxylate, enabling further transformations (e.g., amide bond formation).
Substitution Reactions
The chlorine atom at position 7 may participate in electrophilic aromatic substitution , though this is less common due to the electron-deficient nature of the pyrazine ring. Alternatively, the chlorine could act as a leaving group under specific conditions (e.g., nucleophilic aromatic substitution with strong bases).
Cross-Coupling Reactions
The heterocyclic core may engage in metal-catalyzed coupling reactions (e.g., Suzuki, Heck) at the pyrazine ring, though experimental data for this compound are not explicitly detailed in the provided sources.
Mechanistic Insights
The compound’s reactivity is influenced by:
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Electron-deficient pyrazine ring : Facilitates electrophilic substitution.
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Methyl ester group : Modulates solubility and reactivity of the carboxylate.
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Chlorine substituent : Acts as an electron-withdrawing group, directing substitution patterns.
Research Findings and Limitations
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Synthesis efficiency : Quantitative yields (~90%) are achievable under optimized conditions .
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Regioselectivity : The fused ring system may influence reaction pathways, though specific regiochemical data for this compound are not explicitly provided.
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Future directions : Further studies are needed to explore the compound’s reactivity in advanced coupling reactions or biological systems.
Scientific Research Applications
Anticancer Activity
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]pyrazines exhibit promising antiproliferative activities.
- Case Study : In a study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives, compounds similar to this compound showed significant inhibition of cancer cell growth. Specifically, certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like etoposide, indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that various derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains.
- Case Study : A series of pyrazine derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MIC) in the micromolar range, suggesting their potential as new antitubercular agents .
CDK Inhibition
This compound has been identified as a potential cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation and are often targeted in cancer therapy.
- Case Study : Patent literature describes the synthesis of various compounds structurally related to this compound that exhibit CDK inhibitory activity. These compounds could lead to the development of novel treatments for proliferative disorders such as cancer .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its biological activity.
Mechanism of Action
The exact mechanism of action of methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological activities, such as kinase inhibition.
Uniqueness
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique pyrrolo[1,2-a]pyrazine framework with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of approximately 210.62 g/mol. The chlorine atom at the 7-position and the carboxylate ester group contribute to its distinctive chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains and fungi. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results that warrant further exploration in clinical settings .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that this compound may inhibit viral replication by interfering with specific viral enzymes or pathways. This mechanism is still under investigation, with ongoing research aimed at elucidating its precise action against viral pathogens.
Anticancer Effects
This compound has shown promise in cancer research as well. In vitro studies have indicated its ability to inhibit the proliferation of cancer cell lines. The compound appears to induce apoptosis in certain types of cancer cells, suggesting a potential role as an anticancer agent. Further studies are needed to confirm these effects in vivo and to understand the underlying mechanisms involved .
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting enzymes or disrupting cellular signaling pathways. This interaction may lead to the observed antimicrobial and anticancer activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Cross-Coupling : A pyrrole ring is coupled with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
- Addition of Propargylamine : This step yields N-propargylenaminones.
- Intramolecular Cyclization : Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO), this step produces the desired pyrrolo derivative.
These methods can be optimized for large-scale production while maintaining high yields and purity levels.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolo-pyrazine derivatives but differs in substituents that significantly influence its biological activity. The following table summarizes some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl pyrrolo[1,2-a]pyrazine-3-carboxylate | Lacks chlorine at the 7-position | May exhibit different biological activity |
| Ethyl 3-methylquinoxaline-2-carboxylate | Contains a quinoxaline moiety | Different pharmacological profile |
| 1-Methyl-7-chloropyrrolo[1,2-a]pyrazine | Similar core structure | Variation in substituents alters activity |
These compounds illustrate how variations in structure can lead to distinct biological properties and mechanisms of action.
Q & A
Q. Basic Research Focus
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) monitored by LC-MS to detect hydrolysis (ester to carboxylic acid) or dechlorination.
- Crystallinity : Powder XRD to identify polymorphic changes affecting solubility.
- Storage Recommendations : Lyophilized form in inert atmosphere (argon) at -20°C minimizes degradation .
What role does stereochemistry play in the biological activity of pyrrolo[1,2-a]pyrazine derivatives, and how can it be controlled during synthesis?
Advanced Research Focus
Chiral centers (e.g., at the fused pyrrolidine ring) dictate binding affinity. For example, (R)-configured derivatives exhibit higher aldose reductase inhibition due to complementary hydrogen bonding. Control methods:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization.
- Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) to isolate enantiomers.
- Single-crystal XRD for absolute configuration assignment .
How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For this compound, the C-5 position shows higher values (0.12 vs. 0.08 at C-2), predicting preferential nitration or sulfonation at C-5. Validate with experimental NMR (e.g., -NOE to confirm substituent orientation) .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Byproduct Formation : Optimize chlorination (e.g., using NCS in DCM) to reduce di- or tri-chlorinated impurities.
- Solvent Recovery : Switch from THF to recyclable solvents (e.g., 2-MeTHF) in cyclization steps.
- Crystallization Control : Seeding with pure crystals to ensure consistent polymorph formation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
